Tris(tert-pentoxy)silanol

Catalog No.
S1517542
CAS No.
17906-35-3
M.F
C15H34O4Si
M. Wt
306.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tert-pentoxy)silanol

CAS Number

17906-35-3

Product Name

Tris(tert-pentoxy)silanol

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane

Molecular Formula

C15H34O4Si

Molecular Weight

306.51 g/mol

InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N

SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC

Tris(tert-pentoxy)silanol is an organosilicon compound with the molecular formula C15H34O4SiC_{15}H_{34}O_{4}Si. It features a silanol group (-Si(OH)₃) bonded to three tert-pentoxy groups, which are branched alkoxy groups derived from pentanol. This compound is notable for its role in the synthesis of silicon dioxide films through atomic layer deposition processes, where it acts as a silicon precursor.

TPOS acts as a precursor for silicon dioxide (SiO2) thin film deposition through CVD. During CVD, TPOS vapor is introduced into a chamber containing the substrate. The heated TPOS molecule decomposes, releasing tert-pentoxy alcohol and leaving behind a layer of SiO2 on the substrate surface []. The steric hindrance of the tert-pentoxy groups likely influences the decomposition rate and film growth characteristics.

  • Eye Contact: Can cause irritation.
  • Skin Contact: Can cause irritation.
  • Inhalation: Can irritate the respiratory system.
  • Flammability: Flash point: 106 °C (223 °F). May be slightly flammable.
  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
, primarily involving hydrolysis and condensation. Upon hydrolysis, it can form silanol and siloxane bonds, leading to the creation of silica networks. The reactions can be summarized as follows:

  • Hydrolysis:
    Tris tert pentoxy silanol+3H2OSi OH 3+3tert pentanol\text{Tris tert pentoxy silanol}+3\text{H}_2\text{O}\rightarrow \text{Si OH }_3+3\text{tert pentanol}
  • Condensation:
    3Si OH 3Si3O3+3H2O3\text{Si OH }_3\rightarrow \text{Si}_3\text{O}_3+3\text{H}_2\text{O}

These reactions are crucial in forming silicon dioxide thin films during deposition processes.

Tris(tert-pentoxy)silanol can be synthesized through several methods:

  • Alkoxylation of Silanol:
    • Reacting chlorosilanes with tert-pentanol under controlled conditions to form the alkoxy groups.
  • Hydrolysis of Silicon Precursors:
    • Starting from silanes and performing hydrolysis in the presence of tert-pentanol to yield tris(tert-pentoxy)silanol.

These methods allow for the production of high-purity tris(tert-pentoxy)silanol suitable for industrial applications.

Tris(tert-pentoxy)silanolTertiary alkyl silanolHigh boiling point, good film-formingSemiconductor coatingsTris(tert-butoxy)silanolTertiary alkyl silanolLower boiling point than TPSSimilar applicationsTrimethylsilanolSimple silanolLower viscosityGeneral silicone applicationsTriethylsilanolSimple silanolModerate volatilityCoatings and sealants

Tris(tert-pentoxy)silanol stands out due to its unique combination of properties, making it particularly effective for specific applications in advanced materials science. Its branched structure enhances solubility and film-forming capabilities compared to its simpler analogs.

Interaction studies involving tris(tert-pentoxy)silanol focus on its behavior during deposition processes and its interaction with other materials. For example, research has shown that when combined with trimethyl-aluminum, it facilitates the growth of high-quality silicon dioxide films at low temperatures . The interactions during atomic layer deposition are crucial for optimizing film properties such as thickness and uniformity.

Several compounds share structural similarities with tris(tert-pentoxy)silanol, including:

  • Tris(tert-butoxy)silanol: Similar in structure but with shorter alkyl chains, affecting volatility and reactivity.
  • Trimethylsilanol: A simpler structure that lacks the branched alkyl groups, leading to different physical properties.
  • Triethylsilanol: Another analog that exhibits different solubility and reactivity profiles compared to tris(tert-pentoxy)silanol.

Comparison Table

CompoundStructure TypeKey Properties

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

17906-35-3

General Manufacturing Information

Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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